
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are intracellular enzymes that play a crucial role in cytokine signaling, which is essential for immune function and inflammation. Inhibition of Tyk2 has been shown to have potential therapeutic benefits in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.
Mechanism of Action
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide selectively inhibits Tyk2, which is involved in the signaling of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide blocks the downstream signaling of these cytokines, which is responsible for the pro-inflammatory effects observed in autoimmune diseases.
Biochemical and Physiological Effects
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have significant effects on the immune system, particularly on T cells and dendritic cells. In preclinical studies, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the production of pro-inflammatory cytokines by T cells and dendritic cells, which are key players in the pathogenesis of autoimmune diseases. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the proliferation and activation of T cells, which are responsible for the tissue damage observed in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity for Tyk2, which reduces the potential for off-target effects. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain autoimmune diseases.
Future Directions
There are several potential future directions for the development of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One possible direction is the combination of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide with other JAK inhibitors or biologics, which may enhance its efficacy in certain autoimmune diseases. Another possible direction is the investigation of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of more potent Tyk2 inhibitors may further enhance the therapeutic potential of this class of drugs.
Synthesis Methods
The synthesis of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with piperidine-1-sulfonyl chloride to form N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide.
Scientific Research Applications
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various autoimmune diseases. In a phase 2 clinical trial, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to have significant clinical efficacy in patients with moderate to severe psoriasis, with a favorable safety profile. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown promising results in preclinical models of inflammatory bowel disease and lupus.
properties
IUPAC Name |
N-butyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-10-18-17(20)15-9-8-14(2)16(13-15)23(21,22)19-11-6-5-7-12-19/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCLPDQJUMHRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

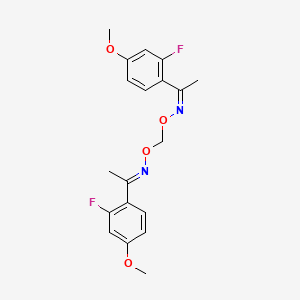
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
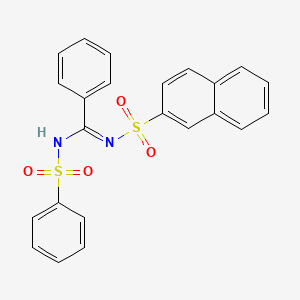
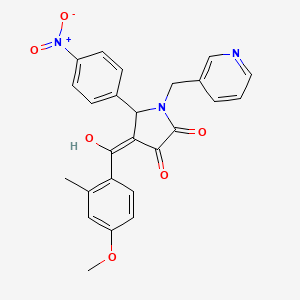
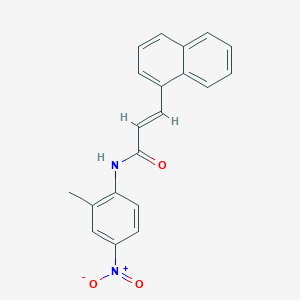
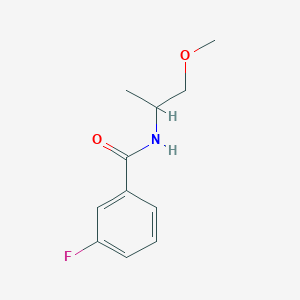
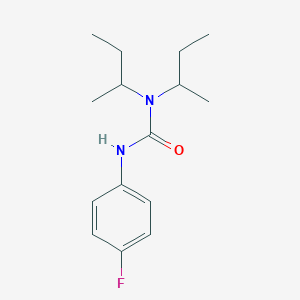
![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)